XL388 is a synthetic, small-molecule inhibitor specifically designed to target the mammalian target of rapamycin (mTOR) kinase. It exhibits potent inhibitory activity against both mTOR complexes, mTORC1 and mTORC2, classifying it as a dual mTORC1/2 inhibitor. This selectivity makes XL388 a valuable tool in scientific research to investigate the roles of mTOR signaling in various biological processes and disease models. Notably, XL388 demonstrates superior efficacy compared to first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.
A detailed synthesis pathway for XL388 is outlined in the publication "Discovery of a novel class of highly potent, selective, ATP-competitive, and orally bioavailable inhibitors of the mammalian target of rapamycin (mTOR)." The synthesis involves a multi-step process starting from commercially available materials and employing various chemical transformations, including amide coupling, cyclization, and nucleophilic aromatic substitution reactions.
XL388 comprises a benzoxazepine core structure linked to a substituted pyridine ring via an amide bond. The molecule also features a fluorinated phenyl ring bearing a methylsulfone substituent. These structural elements contribute to its specific binding affinity and inhibitory activity towards mTOR kinase.
XL388 functions by competitively inhibiting the kinase activity of both mTORC1 and mTORC2 complexes. [, , ] This dual inhibition leads to a downstream blockade of mTOR signaling pathways, resulting in the suppression of various cellular processes including cell growth, proliferation, survival, autophagy, and angiogenesis. [, ] Notably, XL388 has been shown to be more effective than selective mTORC1 inhibitors in several cancer cell lines.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2